molecular formula C11H13NO3 B093424 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) CAS No. 16146-52-4

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)

Cat. No. B093424
CAS RN: 16146-52-4
M. Wt: 207.23 g/mol
InChI Key: PMBSJQIGLMSEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI) is a compound that belongs to the carbamate family. This compound has been the subject of scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. In insects, it is believed to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the transmission of nerve impulses. In cancer cells, it is believed to inhibit the activity of certain enzymes that are involved in cell division.
Biochemical and Physiological Effects
2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been found to have various biochemical and physiological effects. In insects, it has been found to cause paralysis and death by inhibiting the activity of acetylcholinesterase. In cancer cells, it has been found to inhibit cell division and induce apoptosis, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. Another advantage is that it has been found to have insecticidal and anti-cancer properties, which makes it a potential candidate for the development of insecticides and anti-cancer drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different organisms.

Future Directions

There are several future directions for the research on 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)). One of the directions is to further study its mechanism of action to better understand its effects on different organisms. Another direction is to explore its potential applications in the field of medicine, particularly in the development of anti-cancer drugs. Additionally, further research can be done to explore its potential as an insecticide and its effects on non-target organisms.

Synthesis Methods

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) can be synthesized through a multi-step process. The first step involves the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-(2-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(2-hydroxyphenyl)-3-oxopropanohydrazide. The final step involves the reaction of 3-(2-hydroxyphenyl)-3-oxopropanohydrazide with methyl isocyanate to form 2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)).

Scientific Research Applications

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)) has been the subject of scientific research due to its potential applications in various fields. One of the applications of this compound is in the field of agriculture. It has been found to have insecticidal properties and can be used to control pests in crops. Another application of this compound is in the field of medicine. It has been found to have potential anti-cancer properties and can be used in the development of anti-cancer drugs.

properties

CAS RN

16146-52-4

Product Name

2H-1-Benzopyran-8-ol, 3,4-dihydro-, methylcarbamate (9CI)

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-8-yl N-methylcarbamate

InChI

InChI=1S/C11H13NO3/c1-12-11(13)15-9-6-2-4-8-5-3-7-14-10(8)9/h2,4,6H,3,5,7H2,1H3,(H,12,13)

InChI Key

PMBSJQIGLMSEKN-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC2=C1OCCC2

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1OCCC2

Other CAS RN

16146-52-4

Origin of Product

United States

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